PfDHODH-IN-3 (also known as DSM1) is a triazolopyrimidine-based inhibitor of dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis in the malaria parasite *Plasmodium falciparum*. Identified through high-throughput screening, it is characterized by its potent, nanomolar-level inhibition of the parasite enzyme (PfDHODH) and an exceptionally high degree of selectivity against the human ortholog (>5,000-fold). [1] This profile establishes PfDHODH-IN-3 as a crucial reference compound for *in vitro* studies targeting a clinically validated pathway in antimalarial drug discovery. [2]
Closely related analogs within the triazolopyrimidine series are not direct substitutes for PfDHODH-IN-3 due to intentional differences in their drug-like properties. While PfDHODH-IN-3 is a potent enzymatic and cellular inhibitor, it exhibits poor plasma exposure and lacks efficacy in animal models. [1] Subsequent analogs, such as DSM74, were specifically engineered with different chemical substituents (e.g., replacing a naphthyl group with a p-trifluoromethylphenyl group) to overcome this metabolic liability and achieve *in vivo* activity. [1] Therefore, selecting between PfDHODH-IN-3 and its analogs is a procurement decision dictated by experimental context: PfDHODH-IN-3 is suited for *in vitro* enzymatic and cellular assays, whereas its analogs are required for *in vivo* studies.
PfDHODH-IN-3 demonstrates a selectivity index exceeding 4,000-fold for the parasite enzyme over the human equivalent. In direct enzymatic assays, it inhibited PfDHODH with an IC50 of 47 nM, while showing no significant activity against human DHODH at concentrations up to 200,000 nM. [1] This vast therapeutic window is a key differentiator, minimizing the risk of confounding off-target effects in cellular assays that involve human host cells.
| Evidence Dimension | Enzyme Inhibition (IC50) |
| Target Compound Data | 47 nM (vs. PfDHODH) |
| Comparator Or Baseline | Human DHODH: >200,000 nM |
| Quantified Difference | >4,255-fold selectivity |
| Conditions | Colorimetric enzyme assay. |
For in vitro research, this level of selectivity ensures that observed antiparasitic effects can be confidently attributed to the inhibition of the parasite target, not the host enzyme.
While PfDHODH-IN-3 potently inhibits parasite growth in whole-cell assays (EC50 = 79 nM), it was found to have no measurable activity in a *P. berghei* mouse model of malaria. [REFS-1, REFS-2] This was attributed to poor plasma exposure that was reduced upon repeated dosing. In contrast, the analog DSM74, designed specifically for improved metabolic stability, successfully suppressed parasite growth in the same model. [2] This evidence clearly delineates PfDHODH-IN-3 as a tool for *in vitro* applications, where metabolic breakdown is not a factor.
| Evidence Dimension | In Vivo Efficacy (*P. berghei* model) |
| Target Compound Data | No measurable activity |
| Comparator Or Baseline | DSM74: Successful suppression of parasite growth |
| Quantified Difference | Qualitative difference between no efficacy and demonstrated efficacy |
| Conditions | P. berghei infection model in mice, oral administration. |
This distinction is critical for procurement, guiding buyers to select this compound for in vitro studies and to procure metabolically stable analogs like DSM74 for any in vivo experiments.
PfDHODH-IN-3 is the original, well-characterized hit that validated the triazolopyrimidine scaffold as a viable starting point for potent and selective PfDHODH inhibitors. [1] While later analogs were optimized for specific properties, PfDHODH-IN-3 remains the primary reference. For example, the metabolically stable analog DSM74 is approximately 6-fold less potent at the enzyme level (IC50 = 280 nM) than PfDHODH-IN-3 (IC50 = 47 nM). [REFS-1, REFS-2] This makes PfDHODH-IN-3 the appropriate choice for baseline studies or as a reference standard when exploring SAR in this chemical class.
| Evidence Dimension | Enzymatic Potency (PfDHODH IC50) |
| Target Compound Data | 47 nM |
| Comparator Or Baseline | DSM74: 280 nM |
| Quantified Difference | PfDHODH-IN-3 is ~6x more potent than the metabolically stable analog DSM74 |
| Conditions | Enzymatic inhibition assays. |
Researchers initiating a medicinal chemistry program targeting PfDHODH would procure this compound to replicate foundational data and as a reliable benchmark against which new compounds are measured.
Ideal for use in biochemical or cellular assays to confirm the role of PfDHODH in parasite viability, especially in systems containing human cells, where its >4,000-fold selectivity for the parasite enzyme prevents misleading results from host cell enzyme inhibition. [1]
As the foundational compound for the validated triazolopyrimidine class, it serves as the essential benchmark for medicinal chemistry programs aiming to develop novel PfDHODH inhibitors. Its well-defined potency allows for accurate relative quantification of newly synthesized analogs. [1]
With a potent whole-cell EC50 of 79 nM against the 3D7 strain of *P. falciparum*, this compound is a reliable positive control for screening assays designed to identify new antimalarial compounds, confirming assay sensitivity and reproducibility. [1]